![molecular formula C16H14Cl2O B1360506 2',3'-Dichloro-3-(2-methylphenyl)propiophenone CAS No. 898789-93-0](/img/structure/B1360506.png)
2',3'-Dichloro-3-(2-methylphenyl)propiophenone
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Overview
Description
2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It is used in diverse scientific research, including organic synthesis and pharmaceutical studies.
Molecular Structure Analysis
The molecular structure of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone consists of a propiophenone backbone with two chlorine atoms and a methyl group attached to the phenyl rings .Scientific Research Applications
Polymer Synthesis and Characterization
2',3'-Dichloro-3-(2-methylphenyl)propiophenone has been utilized in the field of polymer synthesis. For example, a study conducted by Kim et al. (1999) explored the preparation and characterization of novel copolymers of trisubstituted ethylenes and styrene, which included derivatives of this compound. The copolymers exhibited high glass transition temperatures indicating decreased chain mobility due to their dipolar character (Kim et al., 1999).
Semisynthesis of Natural Compounds
In a 2005 study by Joshi et al., 2',3'-Dichloro-3-(2-methylphenyl)propiophenone was used in the semisynthesis of natural methoxylated propiophenones. This process involved the reaction of phenylpropenes with palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (Joshi et al., 2005).
Chemical Reactions and Catalysis
A 1991 study by Cossar et al. investigated the chlorination of propiophenone, including derivatives such as 2',3'-Dichloro-3-(2-methylphenyl)propiophenone, in aqueous alkali. This study highlighted the formation of dihydroxyacids as a major product, demonstrating an unexpected process in the chlorination of ketones (Cossar et al., 1991).
Synthetic Chemistry Applications
A 2006 study by Yavari et al. described the use of alkyl propiolates and hydroxyphenols, including 2',3'-Dichloro-3-(2-methylphenyl)propiophenone, in vinylphosphonium salt mediated reactions. These reactions produced various derivatives, highlighting the compound's role in synthetic chemistry (Yavari et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPULZHOPBINOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644040 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-93-0 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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